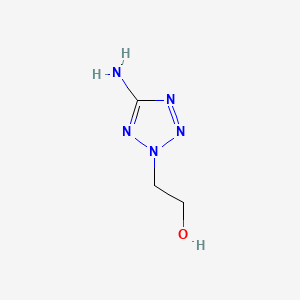
2,4-Diphenylimidazole
Overview
Description
2,4-Diphenylimidazole (2,4-D) is an organic compound belonging to the imidazole family. It is a colorless solid with a molecular weight of 225.3 g/mol. 2,4-D is often used as a reagent in organic synthesis as well as in the development of pharmaceuticals and other chemicals. It is also used in the production of dyes, polymers, and other materials.
Scientific Research Applications
Antiprotozoal Agents
2,4-Diphenylimidazole derivatives have been explored for their antiprotozoal properties. A study found that diphenyl-based bis(2-iminoimidazolidines) show promise as antiprotozoal agents, particularly against Trypanosoma brucei. These compounds demonstrated improved activity and selectivity in vitro against wild type and resistant strains of T. b. brucei, indicating their potential as leads for antiprotozoal drugs (Martínez et al., 2015).
Antimicrobial and Antioxidant Properties
Research on 2-arylbenzimidazole derivatives, a class related to this compound, highlights their potential as antimicrobial and antioxidant agents. These compounds showed moderate to good inhibitory activity against Staphylococcus aureus and demonstrated significant antioxidant activities in various assays (Zhou et al., 2013).
GABA(A) Receptor Activity
A study on 1,2-diphenylimidazole derivatives explored their efficacy in potentiating gamma-aminobutyric acid (GABA)-evoked currents in Xenopus laevis oocytes. These compounds enhanced GABA action with potencies and efficacies comparable to or greater than certain anesthetics, suggesting a potential application in neuroscience (Asproni et al., 2005).
Biofilm Inhibition
4(5)-Aryl-2-amino-1H-imidazoles and related compounds were synthesized and tested for their effect against biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. The study indicated that certain substitution patterns significantly influence biofilm inhibitory activity (Steenackers et al., 2011).
Enzyme Inhibition
In the context of diabetes research, certain derivatives of this compound showed inhibitory effectson α-glucosidase and α-amylase, enzymes relevant to diabetes management. These compounds exhibited dose-dependent inhibition, with some showing non-competitive and competitive inhibition types. This suggests their potential application in diabetes treatment (Balba et al., 2011).
Antifungal Activities
A variety of compounds related to this compound have been investigated for their antifungal activities. For instance, compounds like strepimidazoles, which contain the 2-aminoimidazole moiety, showed inhibitory activities against plant pathogenic fungi, indicating their potential in agricultural applications (Sun et al., 2020).
Antitrypanosomal and Antiplasmodial Activity
Studies on bis(2-aminoimidazolines) and bisguanidines, which are structurally related to this compound, demonstrated potent in vitro and in vivo activities against Trypanosoma brucei and Plasmodium falciparum. This suggests their potential in developing treatments for diseases like malaria and African trypanosomiasis (Dardonville & Martínez, 2017).
Antibiofilm Agents
2-Aminoimidazole derivatives, related to this compound, have been identified as potent antibiofilm agents. They are capable of dispersing preestablished biofilms and resensitizing multidrug-resistant strains of bacteria to conventional antibiotics (Rogers et al., 2010).
Mechanism of Action
Target of Action
2,4-Diphenylimidazole, also known as 2,4-Diphenyl-1H-imidazole, has been identified as a potent inhibitor of the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of terminal, non-reducing 1,4-linked alpha-glucose residues to release single alpha-glucose molecules .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway. This results in a reduction in the rate of carbohydrate digestion, leading to a slower release of glucose into the bloodstream . This can help manage postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals, commonly seen in individuals with diabetes .
Pharmacokinetics
These studies can provide insights into the potential bioavailability and pharmacokinetic properties of this compound .
Result of Action
The primary result of this compound’s action is the inhibition of α-glucosidase and the subsequent reduction in the rate of carbohydrate digestion . This leads to a slower release of glucose into the bloodstream, helping to manage postprandial hyperglycemia .
Safety and Hazards
Future Directions
Research and development of imidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications of this important heterocycle .
Properties
IUPAC Name |
2,5-diphenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHCKYIBYRNHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304756 | |
| Record name | 2,4-Diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670-83-7 | |
| Record name | 2,4-Diphenylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)









![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)
